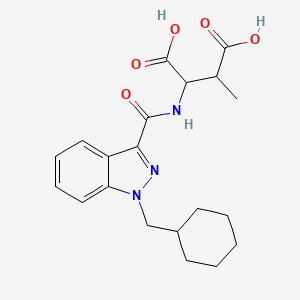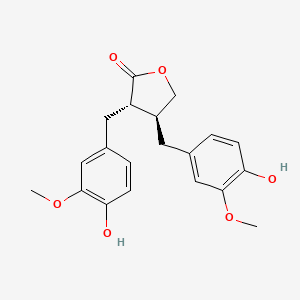
2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB-CHMINACA is a synthetic cannabinoid (CB) that is an analog of AB-FUBINACA, a potent agonist of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M7 is a potential metabolite produced during metabolism of AB-CHMINACA in vivo. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Environmental and Biological Monitoring
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is related to the chemical structure of interest and has been utilized in environmental and biological monitoring. It has been used as a plasticizer in Europe since 2002 as a replacement for phthalates such as DEHP and DINP. The study by Silva et al. (2013) highlighted the use of DINCH metabolites in urine as biomarkers for exposure assessment, demonstrating the compound's significance in environmental health research (Silva et al., 2013).
Chemical Synthesis and Applications
The compound of interest is structurally related to 1,2,3-triazoles, which are significant in the field of synthetic chemistry due to their broad spectrum of biological activities. Kaushik et al. (2019) reviewed the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their importance in drug discovery, material science, and pharmaceutical chemistry. The review provides insights into various synthetic protocols and the biological significance of these compounds, indicating the relevance of similar structures in medicinal and material sciences (Kaushik et al., 2019).
Antineoplastic Drug Research
Lonidamine, a derivative of indazole-3-carboxylic acid, has been investigated for its antineoplastic properties. Di Cosimo et al. (2003) reviewed the drug's efficacy and safety in clinical trials for the treatment of solid tumors, noting its unique mechanism of action, which involves modifying the permeability of membranes and impairing the energy metabolism of neoplastic cells. This research underlines the potential of indazole derivatives in cancer therapy (Di Cosimo et al., 2003).
Toxicological Studies and Public Health Response
The structure of interest is similar to synthetic cannabinoids, which have been a public health concern due to their adverse health effects. Tyndall et al. (2015) discussed an outbreak of acute delirium resulting from exposure to a synthetic cannabinoid, highlighting the importance of rapid public health response and collaboration between various sectors in addressing such public health threats (Tyndall et al., 2015).
Antifibrinolytic Treatment in Haemophilia
The compound amino‐methylcyclohexane carboxylic acid (AMCA, Tranexamic acid), which shares structural similarities, has been studied for its potential use in the treatment of haemophilia. A trial reported by Bennett et al. (1973) investigated the prophylactic use of AMCA but found minimal effect, suggesting the need for further research in this area (Bennett et al., 1973).
Propriétés
Formule moléculaire |
C20H25N3O5 |
|---|---|
Poids moléculaire |
387.4 |
Nom IUPAC |
2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanedioic acid |
InChI |
InChI=1S/C20H25N3O5/c1-12(19(25)26)16(20(27)28)21-18(24)17-14-9-5-6-10-15(14)23(22-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H,21,24)(H,25,26)(H,27,28) |
Clé InChI |
KORXLQCISNSYKQ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Apparence |
Assay:≥95% (mixture of diastereomers)A solution in methanol |
Synonymes |
2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




